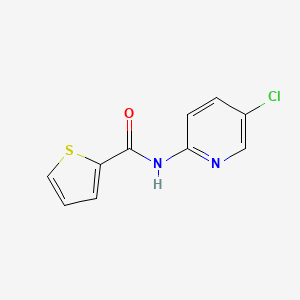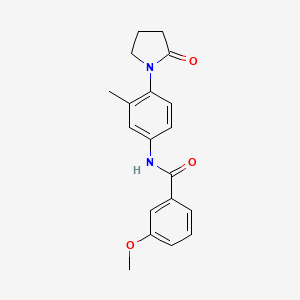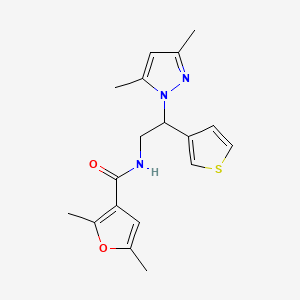
1-Chloro-2-fluoro-3-isopropoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-2-fluoro-3-isopropoxybenzene is a chemical compound with the molecular formula C9H10ClFO . It has an average mass of 188.626 Da and a monoisotopic mass of 188.040421 Da . It is used as a versatile building block in the preparation of various compounds .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a chlorine atom, a fluorine atom, and an isopropoxy group .Scientific Research Applications
Microwave Spectroscopy and Molecular Structure Analysis
The microwave spectrum of similar compounds, such as 1-chloro-3-fluorobenzene, has been extensively studied to determine rotational and centrifugal distortion constants, nuclear quadrupole coupling tensor components, and dipole moments. These measurements provide deep insights into molecular structure and dynamics, essential for understanding the behavior of halogenated benzenes in various environments, including their reactivity and interactions with other molecules (Onda et al., 1994).
Organometallic Chemistry and Catalysis
Partially fluorinated benzenes, closely related to 1-chloro-2-fluoro-3-isopropoxybenzene, serve as versatile solvents and ligands in organometallic chemistry and transition-metal-based catalysis. Their weak interaction with metal centers, due to the electron-withdrawing effect of fluorine, enables their use in finely tuned catalytic processes. This property opens up new possibilities for the development of advanced catalytic systems and synthetic methodologies for organic chemistry and industrial applications (Pike, Crimmin, & Chaplin, 2017).
Crystal Structure and Intermolecular Interactions
The study of fluorobenzenes' crystal structures reveals the nature of C−H···F−C interactions, providing insights into the weak acceptor capabilities of the C−F group. This understanding is crucial for designing materials with desired physical properties, such as molecular recognition systems, pharmaceuticals, and advanced materials with specific interaction capabilities (Thalladi et al., 1998).
Synthetic Organic Chemistry
This compound and related compounds exhibit unique reactivity patterns that are exploited in synthetic organic chemistry, particularly in cross-coupling reactions. These reactions are foundational in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and materials science. Studies show that the presence of fluorine and chlorine atoms can influence the selectivity and efficiency of these reactions, highlighting their importance in the strategic design of synthetic routes (Manabe & Ishikawa, 2008).
Pharmaceutical and Agricultural Chemical Synthesis
Research on 1-Chloro-3-nitrobenzene, a compound with structural similarities to this compound, demonstrates the potential for altered isotopic abundance ratios through biofield energy treatments. This novel approach could lead to changes in physicochemical and thermal properties, potentially impacting the synthesis and effectiveness of pharmaceuticals and agricultural chemicals (Trivedi et al., 2016).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that similar compounds are often used in organic synthesis, particularly in suzuki–miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are fundamental in the construction of complex organic molecules.
Mode of Action
The mode of action of 1-Chloro-2-fluoro-3-isopropoxybenzene is likely to involve its participation in organic reactions as a reagent. For instance, in Suzuki–Miyaura cross-coupling reactions, the compound could act as an electrophile, forming a sigma-bond with a metal catalyst and subsequently undergoing transmetalation . This process results in the formation of new carbon-carbon bonds .
Result of Action
As a potential reagent in organic synthesis, its primary effect at the molecular level would be the formation of new carbon-carbon bonds, facilitating the synthesis of complex organic molecules .
properties
IUPAC Name |
1-chloro-2-fluoro-3-propan-2-yloxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClFO/c1-6(2)12-8-5-3-4-7(10)9(8)11/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFIKOQMUJCNGGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C(=CC=C1)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)oxalamide](/img/structure/B2748565.png)
![(2-methoxyphenyl)methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate](/img/structure/B2748566.png)


![2-[[5-Bromo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]methoxy]ethyl-trimethylsilane](/img/structure/B2748572.png)
![4-(N-butyl-N-methylsulfamoyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B2748574.png)


![N'-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetohydrazide](/img/structure/B2748578.png)
methanone](/img/structure/B2748579.png)


